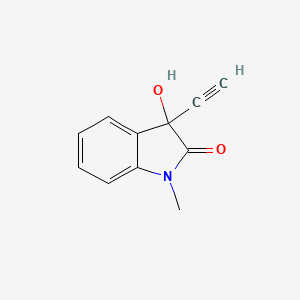
S-Ethyl (S)-2-aminopropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl (S)-2-aminopropanethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of an ethyl group attached to a sulfur atom, which is further connected to a 2-aminopropane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (S)-2-aminopropanethioate can be achieved through several methods. One common approach involves the reaction of ethyl thiolacetate with 2-aminopropanol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminopropanol attacks the carbonyl carbon of ethyl thiolacetate, leading to the formation of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl (S)-2-aminopropanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters.
Aplicaciones Científicas De Investigación
S-Ethyl (S)-2-aminopropanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Ethyl (S)-2-aminopropanethioate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze thioester bond formation or cleavage. It may also interact with proteins and other biomolecules, leading to modifications that affect their function.
Comparación Con Compuestos Similares
Similar Compounds
- S-Phenyl (S)-2-aminopropanethioate
- S-Benzyl (S)-2-aminopropanethioate
- S-Methyl (S)-2-aminopropanethioate
Uniqueness
S-Ethyl (S)-2-aminopropanethioate is unique due to its specific ethyl group attached to the sulfur atom, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C5H11NOS |
|---|---|
Peso molecular |
133.21 g/mol |
Nombre IUPAC |
S-ethyl (2S)-2-aminopropanethioate |
InChI |
InChI=1S/C5H11NOS/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3/t4-/m0/s1 |
Clave InChI |
FICQFYOAPJOCPK-BYPYZUCNSA-N |
SMILES isomérico |
CCSC(=O)[C@H](C)N |
SMILES canónico |
CCSC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
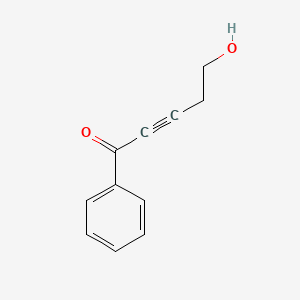
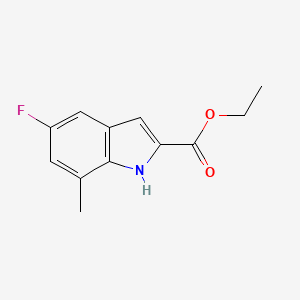
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
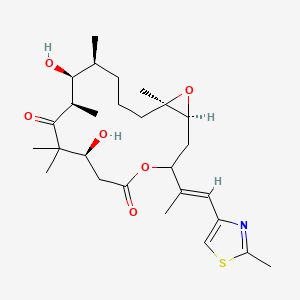
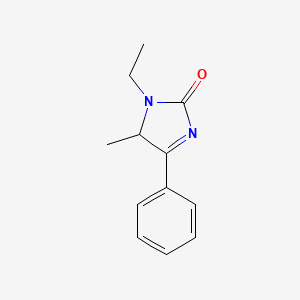
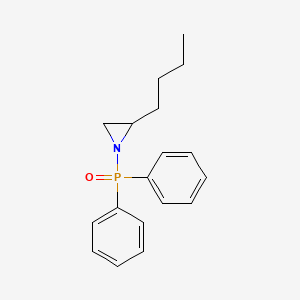
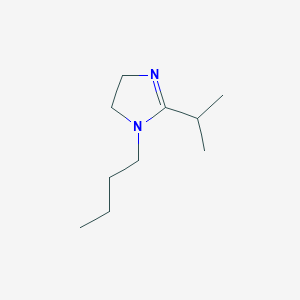
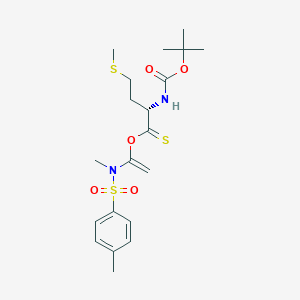
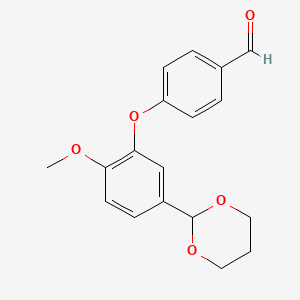
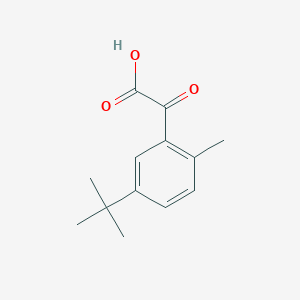
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
